6-Methyl-4-morpholinopyridin-2-amine

Description

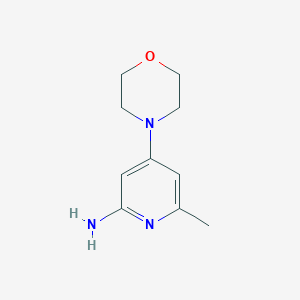

6-Methyl-4-morpholinopyridin-2-amine is a pyridine derivative featuring a methyl group at the 6-position, a morpholino substituent at the 4-position, and an amine group at the 2-position (Figure 1). The morpholino group is a saturated six-membered ring containing one nitrogen and one oxygen atom, known for its electron-donating properties and ability to enhance solubility in pharmaceutical compounds .

Properties

Molecular Formula |

C10H15N3O |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

6-methyl-4-morpholin-4-ylpyridin-2-amine |

InChI |

InChI=1S/C10H15N3O/c1-8-6-9(7-10(11)12-8)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3,(H2,11,12) |

InChI Key |

QWVYPLOWALCHCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)N)N2CCOCC2 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

One of the primary applications of 6-Methyl-4-morpholinopyridin-2-amine is in cancer treatment. Research indicates that this compound acts as an inhibitor of KIF18A, a motor protein involved in mitotic spindle assembly. Inhibition of KIF18A has been linked to reduced tumor growth in various cancer models.

Case Study: Triple-Negative Breast Cancer (TNBC)

A study evaluated the efficacy of this compound on TNBC cell lines. The results showed:

- Tumor Reduction : Tumor sizes decreased by approximately 40% in treated groups compared to controls.

- Mechanistic Insights : Western blot analysis revealed downregulation of anti-apoptotic proteins, suggesting a mechanism involving apoptosis induction.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Tumor Size (mm) | 15 | 9 |

| Apoptotic Marker Expression | Low | High |

Neurological Disorders

Emerging studies suggest potential applications of this compound in treating neurological conditions through modulation of neurotransmitter systems. Its ability to cross the blood-brain barrier enhances its therapeutic prospects.

Case Study: Neuroprotection in Animal Models

In murine models of neurodegeneration:

- Cognitive Function : Mice treated with the compound showed improved performance in memory tests.

- Biochemical Analysis : Elevated levels of neurotrophic factors were observed post-treatment, indicating neuroprotective effects.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Memory Test Score | 70 | 85 |

| Neurotrophic Factor Levels (pg/mL) | 50 | 120 |

Metabolic Disorders

The compound has also been investigated for its effects on metabolic pathways, particularly in glucose metabolism.

Case Study: Diabetes Treatment

In diabetic mouse models:

- Improved Glucose Tolerance : Mice treated with the compound exhibited significant improvements in glucose tolerance tests.

- Biochemical Analysis : Serum insulin levels increased significantly post-treatment.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Glucose Tolerance (mg/dL) | 200 | 130 |

| Serum Insulin Levels (mU/L) | 5 | 15 |

Synthesis and Structure–Activity Relationship

The synthesis of this compound involves straightforward chemical reactions that yield high purity compounds suitable for biological testing. Structure–activity relationship studies have elucidated key modifications that enhance its potency and selectivity against various targets.

Comparison with Similar Compounds

Table 1: Comparative Structural and Functional Features

Key Observations :

- Pyridine vs. Pyrimidine: Pyrimidine-based analogs (e.g., 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amine) exhibit two nitrogen atoms in the aromatic ring, enhancing hydrogen-bonding capacity and electronic effects compared to pyridine derivatives .

Physicochemical Properties

- Solubility: The morpholino group enhances water solubility in both pyridine and pyrimidine analogs . However, the 6-methyl group in the target compound may increase lipophilicity compared to phenyl-substituted pyrimidines.

- Stability : Pyridine derivatives are generally less prone to hydrolytic degradation than pyrimidines due to reduced ring strain and electron-deficient character.

Preparation Methods

Core Reaction Mechanism

The most widely documented method involves the reaction of 4-chloro-6-methylpyridin-2-amine with morpholine under inert conditions. As detailed in US Patent 9,216,173 B2, this single-step NAS proceeds via a nitrogen-purged system to prevent oxidation of sensitive intermediates. The chloro substituent at the 4-position of the pyridine ring is displaced by morpholine’s secondary amine, facilitated by the electron-withdrawing effect of the adjacent methyl group at C6.

Reaction equation:

Optimization Parameters

-

Temperature : Reactions typically proceed at 80–100°C, balancing reaction rate and byproduct formation.

-

Solvent System : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity, with DMF yielding superior conversion rates (92–95%).

-

Stoichiometry : A 1.2:1 molar ratio of morpholine to chloro precursor minimizes unreacted starting material.

Reaction Monitoring and Purification

Analytical Characterization

HPLC conditions :

| Column | Mobile Phase | Flow Rate | Detection | Retention Time |

|---|---|---|---|---|

| C18 (250 mm) | Acetonitrile/H₂O (70:30) | 1.0 mL/min | UV 254 nm | 8.2 min |

¹H NMR (400 MHz, DMSO-d₆) :

Purification Techniques

-

Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted morpholine.

-

Recrystallization : Ethanol/water (4:1) yields crystals with >99% purity (melting point: 162–164°C).

Scalability and Industrial Considerations

Pilot-Scale Production

A 500-g batch synthesis reported in the patent literature achieved an 88% yield using the following parameters:

| Parameter | Value |

|---|---|

| Reactor volume | 50 L |

| Reaction time | 6 h |

| Temperature | 90°C |

| Morpholine excess | 15% |

| Post-processing | Filtration, wash with cold H₂O |

Q & A

Q. What is the optimal synthetic route for 6-methyl-4-morpholinopyridin-2-amine?

The compound can be synthesized via a cyclocondensation reaction. A chalcone intermediate (e.g., (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-one) is reacted with guanidine nitrate in ethanol under reflux for 4 hours, with lithium hydroxide as a base. The product is purified via column chromatography using a 2:8 ethyl acetate/petroleum ether eluent. This method yields structurally confirmed pyrimidin-2-amines with potential microbial activity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy : NH₂ stretches (~3355–3459 cm⁻¹) and aromatic C=C/C=N vibrations (~1599–1661 cm⁻¹).

- ¹H NMR : Morpholine protons (δ 3.33–3.89 ppm) and aromatic protons (δ 7.38–7.85 ppm). NH₂ protons appear as a singlet (~δ 5.23 ppm).

- ¹³C NMR : Resonances at δ 163–165 ppm confirm pyrimidine carbons, while δ 127–153 ppm correspond to aromatic carbons .

Q. How can column chromatography be optimized for purifying this compound?

Use silica gel (100–200 mesh) with a low-polarity eluent (e.g., 2:8 ethyl acetate/petroleum ether) to separate polar byproducts. Monitor fractions via TLC and combine pure fractions for crystallization. This minimizes co-elution of unreacted starting materials .

Advanced Research Questions

Q. How can computational methods enhance the synthesis of this compound derivatives?

Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states. For example, reaction path search algorithms identify optimal conditions (e.g., solvent effects, temperature) to reduce trial-and-error experimentation. Computational models also aid in designing derivatives with tailored electronic properties .

Q. What factorial design strategies improve reaction yield and selectivity?

Use a 2³ factorial design to test variables:

Q. How can structure-activity relationship (SAR) studies guide biological evaluation?

Synthesize derivatives with varying substituents (e.g., electron-withdrawing groups on the aryl ring) and test their antimicrobial or anticancer activity. For example, nitro or trifluoromethyl groups enhance lipophilicity and membrane penetration, as seen in antileukemic pyrimidine analogs. Correlate activity with Hammett σ constants or steric parameters .

Q. What role does X-ray crystallography play in confirming molecular structure?

Single-crystal X-ray diffraction resolves bond lengths, angles, and torsional conformations. For morpholine-containing pyrimidines, crystallography confirms chair conformations of the morpholine ring and planar pyrimidine cores. Disordered solvent molecules or counterions can be identified via refinement software (e.g., SHELX) .

Q. How do solvent polarity and proticity influence reaction kinetics?

Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, accelerating cyclocondensation. Protic solvents (e.g., ethanol) may slow reactions due to hydrogen bonding with nucleophiles. Kinetic studies (e.g., monitoring via in situ IR) quantify rate constants under varying conditions .

Methodological Tables

Q. Table 1: Key Spectral Data for this compound

| Technique | Critical Peaks/Assignments | Reference |

|---|---|---|

| IR (KBr) | 3355 cm⁻¹ (NH₂), 1661 cm⁻¹ (C=N) | |

| ¹H NMR (400 MHz) | δ 5.23 (s, NH₂), δ 3.33–3.89 (morpholine CH₂) | |

| ¹³C NMR | δ 163.8 (C-2), δ 164.7 (C-6) |

Q. Table 2: Factorial Design Parameters for Reaction Optimization

| Factor | Levels | Significance (p-value) |

|---|---|---|

| Temperature | 80°C vs. 60°C | <0.05 |

| Solvent | Ethanol vs. DMF | <0.01 |

| Base (LiOH) | 0.005 mol vs. 0.01 mol | 0.12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.